

Phosphocholine Chloride Calcium Salt Tetrahydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphocholine chloride calcium salt tetrahydrate*

Cat. No.: *B1147120*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure, properties, and biological significance of **Phosphocholine chloride calcium salt tetrahydrate**. This compound, a stable salt of the vital intermediate phosphocholine, is of significant interest in various research fields, including biochemistry, cell signaling, and drug delivery. This document offers a detailed overview of its chemical and physical characteristics, spectroscopic data for identification and quality control, and a summary of its role in cellular metabolism. Furthermore, it presents detailed experimental protocols for its characterization and a visualization of the key metabolic pathway in which it participates.

Chemical Structure and Properties

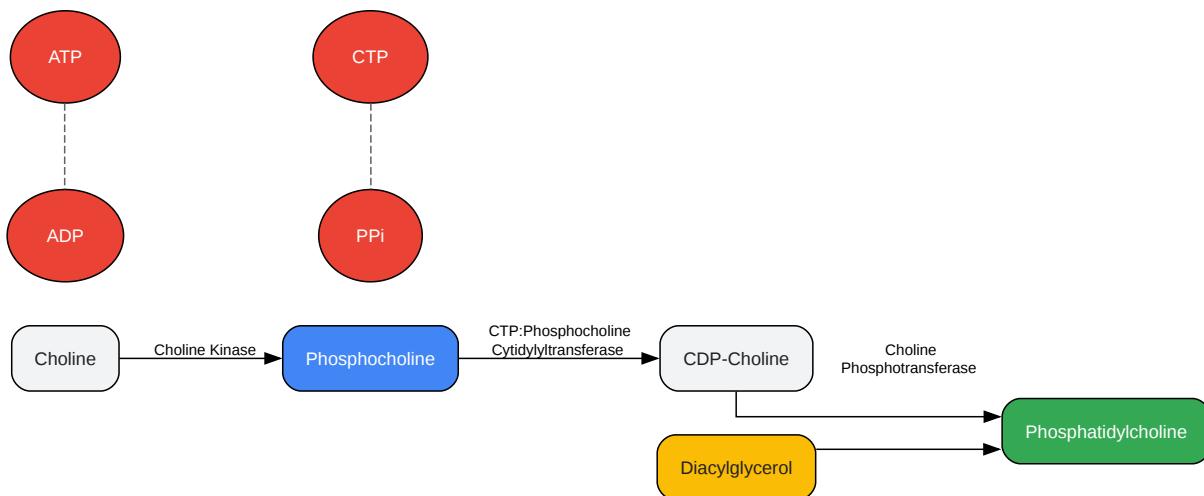
Phosphocholine chloride calcium salt tetrahydrate is a complex salt consisting of a phosphocholine zwitterion, a calcium cation, a chloride anion, and four molecules of water of hydration.^{[1][2]} While a definitive crystal structure determined by X-ray crystallography is not publicly available, the molecular structure can be confidently inferred from its chemical formula, spectroscopic data, and known ionic interactions.

The core of the molecule is the phosphocholine moiety, which consists of a phosphate group esterified to the hydroxyl group of choline. Choline itself is a quaternary ammonium cation. The

phosphate group carries a negative charge, which is balanced by the calcium ion (Ca^{2+}) and the positively charged quaternary amine of the choline group, forming a stable salt. The chloride ion (Cl^-) is also present to ensure overall charge neutrality of the crystalline solid. The "tetrahydrate" designation indicates the presence of four water molecules per formula unit, which are integral to the crystal lattice, likely through hydrogen bonding with the phosphate and choline moieties.

The IUPAC name for this compound is calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate.^[3] Its linear formula is often represented as $\text{CaO}_3\text{POCH}_2\text{CH}_2\text{N}(\text{Cl})(\text{CH}_3)_3 \cdot 4\text{H}_2\text{O}$.^[2]

Data Presentation


Property	Value	References
CAS Number	72556-74-2	[4]
Molecular Formula	$\text{C}_5\text{H}_{21}\text{CaClNO}_8\text{P}$	[3]
Molecular Weight	329.73 g/mol	[4]
Appearance	White to almost white powder or crystals. ^[2]	[2]
Solubility	Soluble in water (100 mg/mL).	
Physical State	Solid at 20°C. ^[2]	[2]
Storage Temperature	-20°C	
Stability	Light-sensitive and hygroscopic. ^[2]	[2]

Role in Biological Signaling Pathways

Phosphocholine is a key intermediate in the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The primary pathway for PC synthesis is the Kennedy pathway, also known as the CDP-choline pathway. In this pathway, choline is first phosphorylated to phosphocholine by choline kinase. Phosphocholine is then converted to CDP-choline, which finally reacts with diacylglycerol to form phosphatidylcholine.

The availability of phosphocholine can, therefore, influence the rate of membrane biosynthesis, which is critical for cell growth, proliferation, and signaling.

Phosphatidylcholine Biosynthesis (Kennedy Pathway)

[Click to download full resolution via product page](#)

The Kennedy Pathway for Phosphatidylcholine Biosynthesis.

Experimental Protocols

The characterization of **Phosphocholine chloride calcium salt tetrahydrate** relies on a combination of spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the phosphocholine moiety.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **Phosphocholine chloride calcium salt tetrahydrate** in 0.6 mL of deuterium oxide (D_2O).
- 1H NMR Spectroscopy:
 - Acquire a 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
 - Expected signals include:
 - A singlet at approximately 3.2 ppm corresponding to the nine protons of the trimethylammonium group ($-N(CH_3)_3$).
 - A multiplet around 3.6 ppm for the two protons of the methylene group adjacent to the quaternary amine ($-CH_2-N^+$).
 - A multiplet around 4.1 ppm for the two protons of the methylene group adjacent to the phosphate group ($-CH_2-O-P$).
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Expected signals include:
 - A signal around 54 ppm for the three equivalent methyl carbons of the trimethylammonium group.
 - A signal around 59 ppm for the methylene carbon adjacent to the phosphate group.
 - A signal around 66 ppm for the methylene carbon adjacent to the quaternary amine.
- ^{31}P NMR Spectroscopy:
 - Acquire a proton-decoupled ^{31}P NMR spectrum.
 - A single peak is expected, with its chemical shift being characteristic of a phosphomonoester.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-2% of the sample. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm^{-1} .
- Expected Absorptions:
 - O-H Stretch: A broad band in the region of 3500-3200 cm^{-1} due to the water of hydration.
 - C-H Stretch: Bands in the 3000-2800 cm^{-1} region corresponding to the methyl and methylene groups.
 - P=O Stretch: A strong absorption around 1250-1200 cm^{-1} characteristic of the phosphate group.
 - P-O-C Stretch: Bands in the 1100-1000 cm^{-1} region.
 - C-N Stretch: Vibrations associated with the quaternary ammonium group in the 950-900 cm^{-1} region.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the phosphocholine cation.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent, such as a water/methanol mixture.
- Data Acquisition: Use electrospray ionization (ESI) in positive ion mode.

- Expected Ion: The primary ion observed will be the phosphocholine cation $[C_5H_{14}NO_4P]^+$ with a theoretical m/z of 184.07.

Synthesis and Applications

Synthesis

The synthesis of **Phosphocholine chloride calcium salt tetrahydrate** typically involves a two-step process:

- Phosphorylation of Choline: Choline chloride is reacted with a phosphorylating agent, such as phosphoric acid or phosphoryl chloride, to form phosphocholine chloride.^[5]
- Salt Formation and Crystallization: The resulting phosphocholine chloride is then treated with a calcium salt, such as calcium chloride, calcium carbonate, or calcium hydroxide, in an aqueous solution.^[5] The tetrahydrate is subsequently crystallized from the solution.

Applications

Phosphocholine chloride calcium salt tetrahydrate serves as a valuable reagent in several areas of research:

- Biochemical Research: As a stable source of phosphocholine, it is used in studies of lipid metabolism and membrane biophysics.
- Immunology: It is used for the purification of anti-phosphorylcholine (PC) antibodies.
- Enzymology: It can be used as a substrate for the hydrolysis of phosphomonoesters.
- Drug Delivery: The phosphocholine headgroup is zwitterionic and highly hydrophilic, making it a common component in the design of biocompatible drug delivery systems, such as liposomes and nanoparticles, to improve their stability and reduce immunogenicity.

Conclusion

Phosphocholine chloride calcium salt tetrahydrate is a chemically and biologically significant compound. Its structure, while not yet fully elucidated by X-ray crystallography, is well-characterized by a range of spectroscopic and analytical techniques. As a key

intermediate in phosphatidylcholine biosynthesis, it plays a crucial role in cellular function. The information and protocols provided in this guide are intended to support researchers and scientists in their investigations and applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Buy Phosphocholine chloride calcium salt tetrahydrate (EVT-1489235) | 72556-74-2 [evitachem.com]
- 3. Calcium phosphorylcholine chloride tetrahydrate | C5H21CaCINO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Method for preparing phosphorylcholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Phosphocholine Chloride Calcium Salt Tetrahydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1147120#what-is-the-structure-of-phosphocholine-chloride-calcium-salt-tetrahydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com